4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole core, a methoxy group, a methyl group, and a piperazine ring attached to a thiophene-2-carbonyl group
Preparation Methods
The synthesis of 4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the methoxy and methyl groups, and the attachment of the piperazine ring with the thiophene-2-carbonyl group. Common synthetic routes include:
Formation of Benzothiazole Core: This step often involves the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of Methoxy and Methyl Groups: These groups can be introduced through standard alkylation and methylation reactions.
Attachment of Piperazine Ring: The piperazine ring can be attached using nucleophilic substitution reactions with appropriate piperazine derivatives.
Thiophene-2-Carbonyl Group: The final step involves the acylation of the piperazine ring with thiophene-2-carbonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Acylation: The piperazine ring can undergo acylation reactions with acyl chlorides or anhydrides to form acylated derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-methoxy-7-methyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole core and may have similar biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring system may exhibit similar chemical reactivity and biological properties.
Piperazine Derivatives: These compounds have the piperazine ring and may show similar pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds in these categories.
Properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-12-5-6-13(23-2)15-16(12)25-18(19-15)21-9-7-20(8-10-21)17(22)14-4-3-11-24-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTAOPJWERFFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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